(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is a chiral compound characterized by its unique oxazolidine structure. Its molecular formula is C13H13NO6, with a molar mass of approximately 279.25 g/mol. This compound features a benzyloxycarbonyl group, which contributes to its stability and reactivity . The compound exhibits a melting point range of 84-87°C and a predicted density of 1.411 g/cm³ . It is classified as an irritant, necessitating careful handling to avoid contact with skin and eyes .
The chemical behavior of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid includes various reactions typical for oxazolidine derivatives. Notably, it can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol when treated with aqueous bases or acids. Additionally, reactions involving cleavage with alcohols and sodium hydrogen carbonate can yield benzyloxycarbonyl esters .
Several synthesis methods have been developed for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid. A common approach involves the reaction of an appropriate oxazolidinone with benzyloxycarbonyl chloride in the presence of a base to facilitate the formation of the benzyloxycarbonyl group. Other methods may include modifications of existing oxazolidine derivatives through selective functionalization reactions .
This compound has potential applications in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features make it a candidate for further exploration in drug design, especially in creating derivatives with enhanced biological activity or specificity against certain targets. Additionally, it may serve as an intermediate in organic synthesis for other complex molecules .
Interaction studies involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid are crucial for understanding its potential as a drug candidate. Preliminary data suggest that its interactions with biological macromolecules could influence its efficacy and safety profile. Further studies are needed to elucidate these interactions and their implications for therapeutic use .
Several compounds share structural similarities with (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, including:
Compound Name | Unique Features |
---|---|
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid | Contains a benzyloxycarbonyl group; oxazolidine structure |
(S)-5-Oxo-4-oxazolidinepropionic acid | Lacks the benzyloxycarbonyl group |
(R)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid | Enantiomeric form |
(S)-2-Amino-3-(benzyloxycarbonyl)propanoic acid | Contains an amino group instead |
The uniqueness of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid lies in its specific stereochemistry and functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. Further research into these similarities and differences will enhance understanding of its potential applications in medicinal chemistry.
Irritant